molecular formula C11H15FN2O B4196989 N'-[2-(4-fluorophenyl)ethyl]-N,N-dimethylurea

N'-[2-(4-fluorophenyl)ethyl]-N,N-dimethylurea

Cat. No. B4196989
M. Wt: 210.25 g/mol
InChI Key: ZSZPCDYKULKUCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[2-(4-fluorophenyl)ethyl]-N,N-dimethylurea, also known as fluoxetine, is a selective serotonin reuptake inhibitor (SSRI) used primarily as an antidepressant. It was first synthesized in the early 1970s by Eli Lilly and Company and was approved by the US Food and Drug Administration (FDA) in 1987.

Mechanism of Action

Fluoxetine works by selectively inhibiting the reuptake of serotonin, a neurotransmitter that plays a key role in regulating mood, appetite, and sleep. By increasing the levels of serotonin in the brain, N'-[2-(4-fluorophenyl)ethyl]-N,N-dimethylurea helps to alleviate symptoms of depression and anxiety.
Biochemical and Physiological Effects:
Fluoxetine has been shown to have a number of biochemical and physiological effects, including alterations in neurotransmitter levels, changes in gene expression, and modulation of neuroplasticity. It has also been associated with changes in the structure and function of brain regions involved in emotional processing and regulation.

Advantages and Limitations for Lab Experiments

Fluoxetine is widely used in laboratory experiments as a tool for studying the role of serotonin in various physiological and pathological processes. Its advantages include its high selectivity for serotonin reuptake, its relatively long half-life, and its well-established safety profile. However, its limitations include the potential for off-target effects, the need for careful dosing and timing, and the possibility of confounding factors such as stress and environmental factors.

Future Directions

There are a number of potential future directions for research on N'-[2-(4-fluorophenyl)ethyl]-N,N-dimethylurea and related compounds. These include the development of more selective and potent SSRIs, the investigation of the role of serotonin in other physiological processes, and the exploration of novel therapeutic targets for the treatment of depression and other mood disorders. Additionally, there is growing interest in the use of N'-[2-(4-fluorophenyl)ethyl]-N,N-dimethylurea and other SSRIs as tools for enhancing neuroplasticity and promoting recovery from brain injury or disease.

Scientific Research Applications

Fluoxetine has been extensively studied for its therapeutic effects, particularly in the treatment of depression and anxiety disorders. It has also been investigated for its potential use in the treatment of other conditions, such as obsessive-compulsive disorder (OCD), bulimia nervosa, and premenstrual dysphoric disorder (PMDD).

properties

IUPAC Name

3-[2-(4-fluorophenyl)ethyl]-1,1-dimethylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O/c1-14(2)11(15)13-8-7-9-3-5-10(12)6-4-9/h3-6H,7-8H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSZPCDYKULKUCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NCCC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(4-Fluorophenyl)ethyl]-1,1-dimethylurea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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